![molecular formula C6H6ClIN2 B2411948 6-Chloro-2-iodo-4-methylpyridin-3-amine CAS No. 1073182-74-7](/img/structure/B2411948.png)
6-Chloro-2-iodo-4-methylpyridin-3-amine
Overview
Description
“6-Chloro-2-iodo-4-methylpyridin-3-amine” is a chemical compound with the molecular formula C6H6ClIN2. It has a molecular weight of 268.48 . This compound is used for research purposes .
Synthesis Analysis
The synthesis of “6-Chloro-2-iodo-4-methylpyridin-3-amine” involves a reaction with sodium carbonate in a solvent mixture of tetrahydrofuran, water, and toluene at temperatures between 20 and 90°C for 41 hours .
Molecular Structure Analysis
The molecular structure of “6-Chloro-2-iodo-4-methylpyridin-3-amine” consists of 10 heavy atoms and 6 aromatic heavy atoms. It has a molar refractivity of 51.33 .
Physical And Chemical Properties Analysis
“6-Chloro-2-iodo-4-methylpyridin-3-amine” has a number of physical and chemical properties. It has a high gastrointestinal absorption and is BBB permeant. It is an inhibitor of CYP1A2 but not of CYP2C19, CYP2C9, CYP2D6, or CYP3A4. Its lipophilicity is represented by a Log Po/w (iLOGP) of 1.86 .
Scientific Research Applications
Rearrangements in Halopyridines
- Pyridyne intermediates play a role in aminations of halopyridines, such as 3-chloro and 4-chloropyridine, resulting in mixtures of amino pyridines (Pieterse & Hertog, 2010).
Palladium-Catalyzed Aminations
- Palladium-catalyzed amination of chloro-terpyridine is useful for preparing aminated mono- and ditopic terpyridine ligands and further complexation with ruthenium(II) (Johansson, 2006).
Ring Transformations in Heterocyclic Compounds
- Unusual reactions, including rearrangements and ring transformations, occur in aminations of substances like 2-bromo-6-methylpyridine, leading to the formation of different compounds (Hertog, Plas, Pieterse & Streef, 2010).
Synthesis and Structure of Trialkyltantalum Complexes
- Trialkyltantalum complexes are synthesized using various aminopyridinato ligands, showing different coordination environments and high thermal stability, with applications in olefin polymerization (Noor, Kretschmer & Kempe, 2006).
Reactions of Ethyl 6-Alkyl(aryl)-4-chloromethyl-2-methylpyridine
- Ethyl 6-alkyl(aryl)-4-chloromethyl-2-methylpyridine reacts with ammonia and primary amines to yield specific pyrrolopyridin derivatives (Nadzhafova, 2002).
Selective Palladium-Catalyzed Aminations
- Regioselective palladium-catalyzed aminations on chloro-iodopyridine compounds yield high selectivity and yields, showing potential for synthesis of complex amine compounds (Maes, Loones, Jonckers, Lemiére, Dommisse & Haemers, 2002).
Homogeneous Catalytic Aminocarbonylation
- Aminocarbonylation of nitrogen-containing iodo-heteroaromatics can yield N-substituted nicotinamides and related compounds, important in various biological applications (Takács, Jakab, Petz & Kollár, 2007).
Synthesis of Trialkyltantalum Complexes
- The synthesis of trialkyltantalum complexes using amine, amido, and aminopyridinato ligands demonstrates diverse applications in catalysis and material science (Fuhrmann, Brenner, Arndt & Kempe, 1996).
Safety And Hazards
The safety and hazards associated with “6-Chloro-2-iodo-4-methylpyridin-3-amine” are represented by the GHS pictogram. The signal word for this compound is “Danger”. It has precautionary statements P261, P264, P270, P271, P280, P302+P352, P304+P340, P310, P330, P361, P403+P233, P405, and P501. It falls under hazard class 6.1 and has hazard statements H301, H311, and H331 .
properties
IUPAC Name |
6-chloro-2-iodo-4-methylpyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClIN2/c1-3-2-4(7)10-6(8)5(3)9/h2H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOUXPZAGBJPWRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1N)I)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClIN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-iodo-4-methylpyridin-3-amine |
Synthesis routes and methods
Procedure details
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